molecular formula C3H7ClFN B134185 (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride CAS No. 141042-21-9

(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride

Cat. No.: B134185
CAS No.: 141042-21-9
M. Wt: 111.54 g/mol
InChI Key: DYTNTYHQHKPQEX-LJUKVTEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by fluorination and amination steps. One common method includes the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions to introduce the fluorine atom. Subsequent amination and hydrochloride salt formation yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-chlorocyclopropan-1-amine hydrochloride
  • (1R,2S)-2-bromocyclopropan-1-amine hydrochloride
  • (1R,2S)-2-iodocyclopropan-1-amine hydrochloride

Uniqueness

Compared to its halogenated analogs, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1R,2S)-2-fluorocyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTNTYHQHKPQEX-LJUKVTEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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